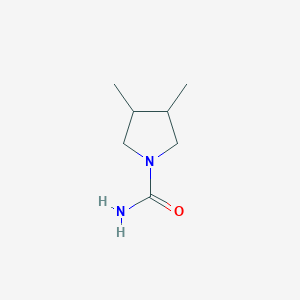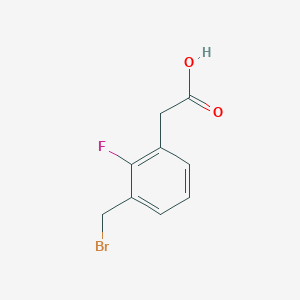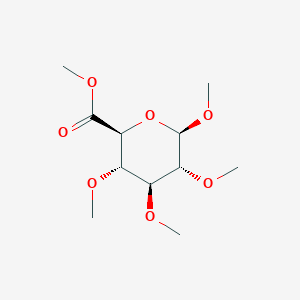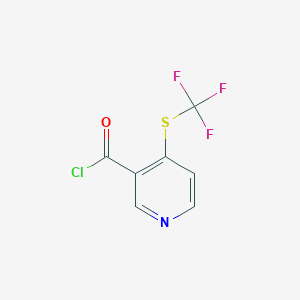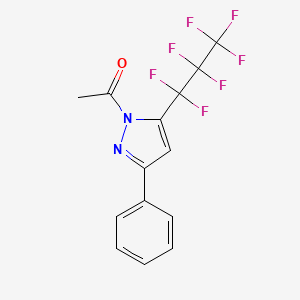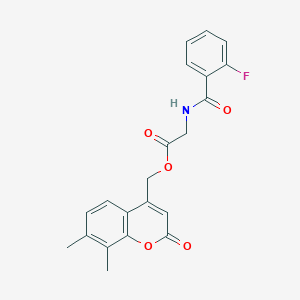
(7,8-Dimethyl-2-oxo-2H-chromen-4-yl)methyl (2-fluorobenzoyl)glycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7,8-Dimethyl-2-oxo-2H-chromen-4-yl)methyl (2-fluorobenzoyl)glycinate is a synthetic organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7,8-Dimethyl-2-oxo-2H-chromen-4-yl)methyl (2-fluorobenzoyl)glycinate typically involves the following steps:
Preparation of 7,8-Dimethyl-2-oxo-2H-chromen-4-ylmethyl chloride: This intermediate is synthesized by reacting 7,8-dimethyl-2-oxo-2H-chromen-4-ylmethanol with thionyl chloride in the presence of a base such as pyridine.
Formation of (2-fluorobenzoyl)glycine: This is achieved by reacting 2-fluorobenzoic acid with glycine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Coupling Reaction: The final step involves the coupling of 7,8-dimethyl-2-oxo-2H-chromen-4-ylmethyl chloride with (2-fluorobenzoyl)glycine in the presence of a base like triethylamine to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(7,8-Dimethyl-2-oxo-2H-chromen-4-yl)methyl (2-fluorobenzoyl)glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The fluorine atom in the benzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted benzoyl derivatives.
Scientific Research Applications
(7,8-Dimethyl-2-oxo-2H-chromen-4-yl)methyl (2-fluorobenzoyl)glycinate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the coumarin moiety.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of (7,8-Dimethyl-2-oxo-2H-chromen-4-yl)methyl (2-fluorobenzoyl)glycinate involves its interaction with various molecular targets. The coumarin moiety can intercalate with DNA, inhibiting topoisomerase enzymes and leading to anticancer effects. The fluorobenzoyl group can enhance the compound’s binding affinity to specific proteins, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Coumarin: A parent compound with similar structural features but lacking the fluorobenzoyl glycine moiety.
Warfarin: A well-known anticoagulant that shares the coumarin backbone.
Fluorobenzoyl derivatives: Compounds with similar benzoyl groups but different substituents.
Uniqueness
(7,8-Dimethyl-2-oxo-2H-chromen-4-yl)methyl (2-fluorobenzoyl)glycinate is unique due to the combination of coumarin and fluorobenzoyl glycine, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C21H18FNO5 |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
(7,8-dimethyl-2-oxochromen-4-yl)methyl 2-[(2-fluorobenzoyl)amino]acetate |
InChI |
InChI=1S/C21H18FNO5/c1-12-7-8-15-14(9-18(24)28-20(15)13(12)2)11-27-19(25)10-23-21(26)16-5-3-4-6-17(16)22/h3-9H,10-11H2,1-2H3,(H,23,26) |
InChI Key |
YHTQFIFMUZOZLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC(=O)O2)COC(=O)CNC(=O)C3=CC=CC=C3F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Isoxazolo[5,4-b]pyridine-3-methanamine](/img/structure/B15203806.png)
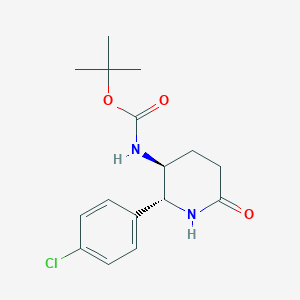
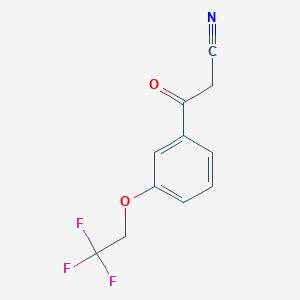
![6-Bromo-7-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B15203830.png)
![7-Iodo-2-phenyl-1H-benzo[d]imidazole](/img/structure/B15203835.png)
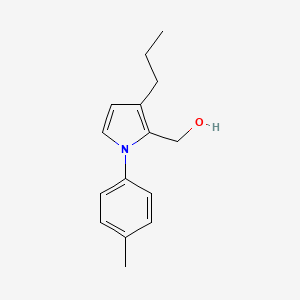
![2-(3,4-Dimethoxybenzylidene)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one](/img/structure/B15203843.png)
![Ethyl 4,4-dimethyl-3,5-dioxa-8-azatricyclo[5.2.1.0(2,6)]decane-9-carboxylate hydrochloride](/img/structure/B15203845.png)
